![molecular formula C7H5Br2F B2640951 2,6-Dibromo-4-fluorotoluene CAS No. 906649-94-3](/img/structure/B2640951.png)
2,6-Dibromo-4-fluorotoluene
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Overview
Description
“2,6-Dibromo-4-fluorotoluene” is a chemical compound with the molecular formula C7H5Br2F . It is used for research and development purposes .
Synthesis Analysis
The synthesis process of “2,6-Dibromo-4-fluorotoluene” requires strict control of reaction conditions such as temperature, pressure, and reaction time .
Molecular Structure Analysis
The molecular structure of “2,6-Dibromo-4-fluorotoluene” is characterized by the presence of bromine and fluorine atoms attached to a benzene ring . The exact positions of these atoms on the benzene ring are determined by the numbering of the carbon atoms in the ring .
Physical And Chemical Properties Analysis
“2,6-Dibromo-4-fluorotoluene” has a predicted boiling point of 234.6±35.0 °C and a predicted density of 1.882±0.06 g/cm3 . It is also characterized by its molecular weight of 267.92 .
Scientific Research Applications
Quantum Chemical Calculations
2,6-Dibromo-4-fluorotoluene has been used in quantum chemical calculations of spectroscopic properties and nonlinear optical activity . The Fourier transform infrared (FT-IR) and Fourier transform Raman (FT-Raman) spectra of this compound in the solid phase were recorded and analyzed . The results on the geometric structure and vibrational frequencies were compared with the observed data .
Crystal Structure Analysis
The crystal structure of 2,6-Dibromo-4-fluorotoluene has been studied . The compound was obtained commercially and crystals suitable for the diffraction study were obtained upon free evaporation of a solution of the compound in iso-propanol at ambient conditions . The carbon-bound H atoms were placed in calculated positions and were included in the refinement in the riding model approximation .
Biological Research
2,6-Dibromo-4-fluorotoluene has been used in biological research . It has been mentioned in various research articles published in journals like Nature and Cell Research .
Safety And Hazards
“2,6-Dibromo-4-fluorotoluene” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment and handling in a well-ventilated area is recommended .
properties
IUPAC Name |
1,3-dibromo-5-fluoro-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMPJTQRCBFUMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4-fluorotoluene |
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